
1,3,5,2,4,6-Triazatriphosphorine, 2,2,4,6-tetrakis(dimethylamino)-4,6-difluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5,2,4,6-Triazatriphosphorine, 2,2,4,6-tetrakis(dimethylamino)-4,6-difluoro- is a complex organophosphorus compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5,2,4,6-Triazatriphosphorine, 2,2,4,6-tetrakis(dimethylamino)-4,6-difluoro- typically involves the reaction of phosphorus trichloride with dimethylamine and fluorine sources under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure precise control over reaction conditions. The final product is subjected to rigorous quality control measures to ensure its purity and consistency.
Chemical Reactions Analysis
Types of Reactions
1,3,5,2,4,6-Triazatriphosphorine, 2,2,4,6-tetrakis(dimethylamino)-4,6-difluoro- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where the dimethylamino or fluoro groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
1,3,5,2,4,6-Triazatriphosphorine, 2,2,4,6-tetrakis(dimethylamino)-4,6-difluoro- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating certain diseases.
Industry: It is used in the production of advanced materials and as an additive in specialty chemicals.
Mechanism of Action
The mechanism of action of 1,3,5,2,4,6-Triazatriphosphorine, 2,2,4,6-tetrakis(dimethylamino)-4,6-difluoro- involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through various pathways, leading to its observed effects. Detailed studies are required to fully elucidate these mechanisms and identify the specific molecular interactions involved.
Comparison with Similar Compounds
Similar Compounds
- 1,3,5,2,4,6-Triazatriphosphorine, 2,2,4,6-tetrakis(dimethylamino)-2,2,4,4,6,6-hexahydro-4,6-bis[(4-methyl phenyl)amino]-
- 1,3,5,2,4,6-Triazatriphosphorine, 2,2,4,4,6,6-hexahydro-4,6-di-4-morpholinyl-2,2,4,6-tetrakis(1-aziridinyl)-, trans-
Uniqueness
1,3,5,2,4,6-Triazatriphosphorine, 2,2,4,6-tetrakis(dimethylamino)-4,6-difluoro- stands out due to its unique combination of dimethylamino and fluoro groups, which impart distinct chemical and physical properties. These properties make it suitable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
70660-01-4 |
|---|---|
Molecular Formula |
C8H24F2N7P3 |
Molecular Weight |
349.24 g/mol |
IUPAC Name |
4,6-difluoro-2-N,2-N,2-N',2-N',4-N,4-N,6-N,6-N-octamethyl-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-triene-2,2,4,6-tetramine |
InChI |
InChI=1S/C8H24F2N7P3/c1-14(2)18(9)11-19(10,15(3)4)13-20(12-18,16(5)6)17(7)8/h1-8H3 |
InChI Key |
OJAHPXQVHQJVBB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)P1(=NP(=NP(=N1)(N(C)C)F)(N(C)C)F)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


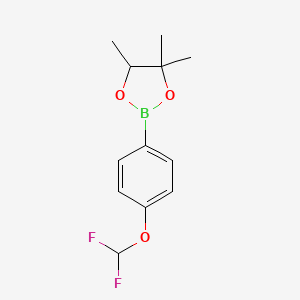


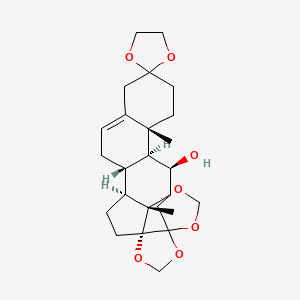

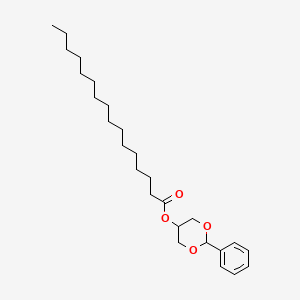

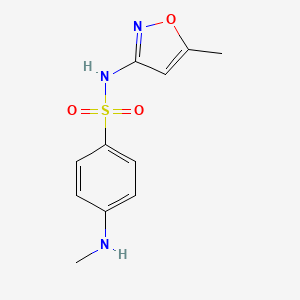

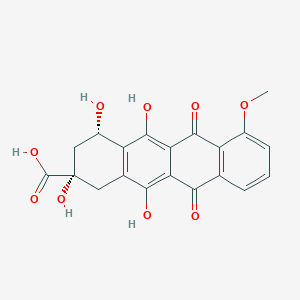
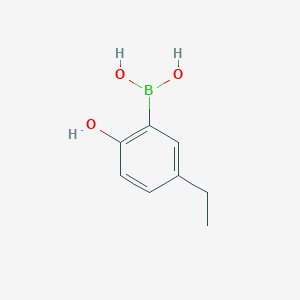
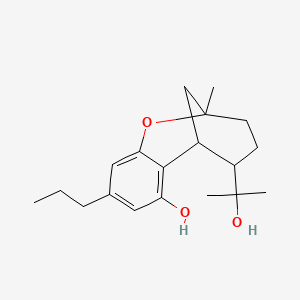
![4-[[4-[4-[(E)-2-cyanovinyl]-2-methyl-anilino]pyrimidin-2-yl]amino]benzonitrile](/img/structure/B13414902.png)
![(E)-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-4-yl]pent-2-enoic acid](/img/structure/B13414905.png)
